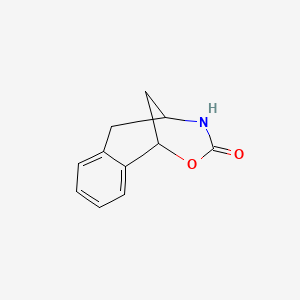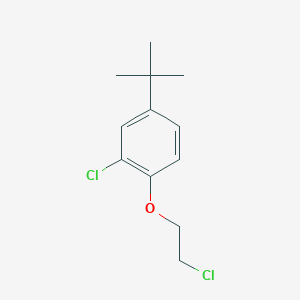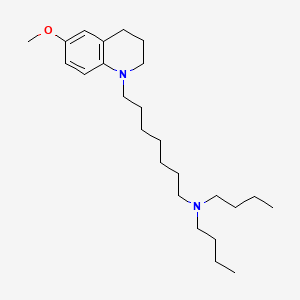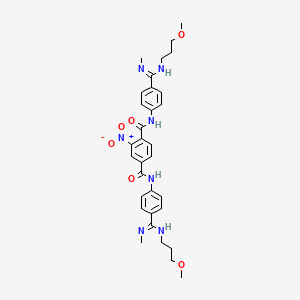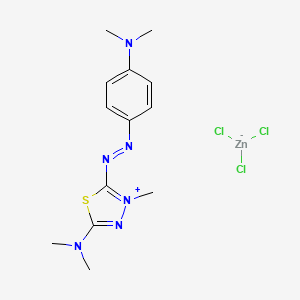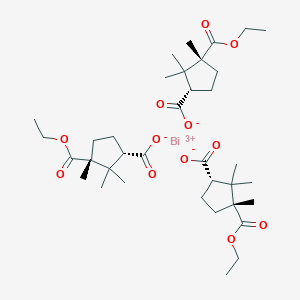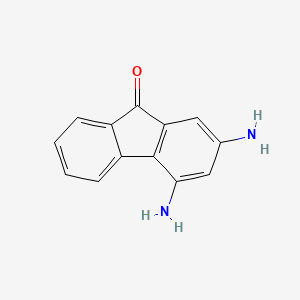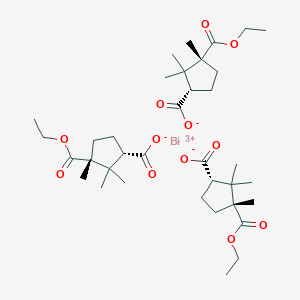
Bismuth ethyl camphorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth ethyl camphorate is a chemical compound known for its unique properties and applications in various fields. It is a bismuth (III) salt of d-camphoric acid monoethyl ester, with the molecular formula C36H57BiO12 and a molecular weight of 890.81 . This compound is characterized by its amorphous solid state, faint aromatic odor, and solubility in organic solvents like chloroform, ether, and ethylene dichloride .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth ethyl camphorate can be synthesized through the reaction of sodium ethyl camphorate with bismuth nitrate. The reaction typically involves dissolving sodium ethyl camphorate in an appropriate solvent, followed by the addition of bismuth nitrate under controlled conditions to precipitate the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bismuth ethyl camphorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state bismuth compounds.
Substitution: It can participate in substitution reactions where the ethyl camphorate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields bismuth oxides, while reduction can produce bismuth metal or lower oxidation state bismuth compounds .
Scientific Research Applications
Bismuth ethyl camphorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Historically, this compound was used as an antisyphilitic agent.
Mechanism of Action
The mechanism by which bismuth ethyl camphorate exerts its effects involves its interaction with biological molecules and cellular pathways. Bismuth ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. Additionally, the compound’s lipophilic nature allows it to integrate into cell membranes, affecting membrane integrity and function .
Comparison with Similar Compounds
Bismuth ethyl camphorate can be compared with other bismuth compounds such as bismuth subsalicylate and bismuth subnitrate. While all these compounds share the presence of bismuth, they differ in their chemical structures and specific applications:
Bismuth subsalicylate: Commonly used as an antacid and anti-diarrheal agent.
Bismuth subnitrate: Used in medical and industrial applications for its antiseptic properties.
This compound is unique due to its specific ester linkage with camphoric acid, which imparts distinct chemical and biological properties .
Properties
CAS No. |
52951-37-8 |
|---|---|
Molecular Formula |
C36H57BiO12 |
Molecular Weight |
890.8 g/mol |
IUPAC Name |
bismuth;(1S,3R)-3-ethoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/3C12H20O4.Bi/c3*1-5-16-10(15)12(4)7-6-8(9(13)14)11(12,2)3;/h3*8H,5-7H2,1-4H3,(H,13,14);/q;;;+3/p-3/t3*8-,12+;/m111./s1 |
InChI Key |
WQZQEQSQBAWPJO-HWEYHMQKSA-K |
Isomeric SMILES |
CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.[Bi+3] |
Canonical SMILES |
CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


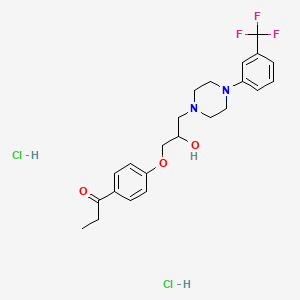
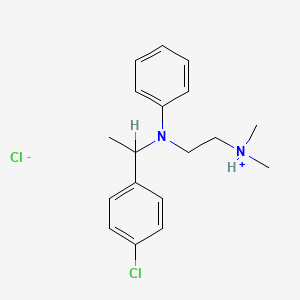
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
